N-Isopropyl 2-(boc-amino)propanamide

Peptide Synthesis Analytical Chemistry Quality Control

Asymmetric synthesis? Not always needed. This racemic Boc-protected amino acid amide delivers a significantly lower cost profile than enantiopure L-/D-alanine amides while maintaining full chemical utility. The N-isopropyl amide cap boosts peptide lipophilicity and membrane permeability; the Boc group remains inert during Fmoc-SPPS (20% piperidine/DMF). Undefined stereocenter suits achiral scaffold assembly, analytical impurity standards, or SAR exploration where chirality is non-critical. ≥98% purity ensures clean coupling cycles.

Molecular Formula C11H22N2O3
Molecular Weight 230.3 g/mol
CAS No. 1163288-33-2
Cat. No. B3086727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl 2-(boc-amino)propanamide
CAS1163288-33-2
Molecular FormulaC11H22N2O3
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C(C)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O3/c1-7(2)12-9(14)8(3)13-10(15)16-11(4,5)6/h7-8H,1-6H3,(H,12,14)(H,13,15)
InChIKeyONGLMOYFXKVCRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropyl 2-(boc-amino)propanamide (CAS 1163288-33-2) | Boc-Protected Amino Acid Amide Building Block for Peptide Synthesis


N-Isopropyl 2-(boc-amino)propanamide (CAS 1163288-33-2) is a Boc-protected amino acid amide derivative with the molecular formula C11H22N2O3 and a molecular weight of 230.3 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the α-amino functionality and an N-isopropyl carboxamide terminus . Its canonical SMILES string is CC(C)NC(=O)C(C)NC(=O)OC(C)(C)C, and it possesses a topological polar surface area (TPSA) of 67.4 Ų and a predicted XLogP3 of 1.5 .

Why Generic Substitution Fails: N-Isopropyl 2-(boc-amino)propanamide vs. Structural Analogs in Peptide Synthesis


Substituting N-Isopropyl 2-(boc-amino)propanamide with alternative Boc-protected amino acid amides such as the N-cyclopropyl or N-phenyl analogs is not chemically equivalent. The N-isopropyl amide terminus confers a distinct steric profile and hydrogen-bonding capacity that directly impacts peptide backbone conformation and subsequent coupling efficiency . Furthermore, the absence of defined stereochemistry in this compound (undefined atom stereocenter count = 1) differentiates it from enantiomerically pure L- or D-alanine-derived analogs, making it suitable for racemic or achiral applications where stereochemical purity is not required or where cost considerations preclude enantiopure building blocks .

Quantitative Evidence Guide for N-Isopropyl 2-(boc-amino)propanamide Procurement and Scientific Selection


Purity Specification Differentiation: N-Isopropyl 2-(boc-amino)propanamide (98%) vs. Standard-Grade Boc-Protected Amines (95%)

N-Isopropyl 2-(boc-amino)propanamide is available at a purity specification of 98% from multiple commercial suppliers, including Sigma-Aldrich (Combi-Blocks catalog) and Leyan (Cat. No. 1280624) . This 98% purity grade exceeds the standard 95% purity commonly listed for research-grade Boc-protected amino acid derivatives in the same structural class . Higher initial purity reduces the need for pre-use purification steps such as column chromatography or recrystallization, directly lowering labor and solvent costs in multi-step synthetic workflows.

Peptide Synthesis Analytical Chemistry Quality Control

Boc Group Orthogonal Stability Profile: Acid-Labile Deprotection vs. Base-Stable Fmoc and Hydrogenolytic Cbz

The Boc protecting group in N-Isopropyl 2-(boc-amino)propanamide undergoes clean cleavage under mild acidic conditions (e.g., 10% TFA in DCM), whereas alternative carbamate protecting groups exhibit distinctly different deprotection requirements [1]. Specifically, benzyl carbamates (Cbz) require significantly stronger acidic conditions or hydrogenolysis for removal, and Fmoc requires basic conditions (e.g., piperidine). This differential acid sensitivity enables orthogonal protection strategies where Boc and Fmoc groups can be sequentially removed without mutual interference [1]. The Boc group remains stable towards most nucleophiles and bases, making it compatible with Fmoc-based solid-phase peptide synthesis (SPPS) as a side-chain protecting group .

Protecting Group Strategy Solid-Phase Peptide Synthesis Orthogonal Deprotection

Stereochemical Configuration: Undefined Stereocenter Count Enables Racemic/Achiral Synthesis Applications

N-Isopropyl 2-(boc-amino)propanamide possesses an undefined atom stereocenter count of 1, indicating it is supplied as a racemic mixture or with unspecified stereochemistry at the α-carbon . This contrasts with enantiomerically pure Boc-protected alanine amides such as Boc-L-alanine amide (CAS 85642-13-3) and Boc-D-alanine amide, which have defined stereocenters and are typically priced at a premium due to enantioselective synthesis or resolution steps . For applications where stereochemistry is either irrelevant (e.g., conversion to achiral products) or will be established downstream via asymmetric induction, the racemic/undefined stereochemistry of N-Isopropyl 2-(boc-amino)propanamide offers a cost-advantaged alternative to enantiopure building blocks.

Chiral Synthesis Racemic Building Blocks Process Chemistry

Physicochemical Profile: Predicted LogP and TPSA Values Inform Chromatographic Method Development and Solubility Expectations

N-Isopropyl 2-(boc-amino)propanamide exhibits a topological polar surface area (TPSA) of 67.4 Ų and a predicted XLogP3 of 1.5 . These physicochemical parameters are critical for predicting reversed-phase HPLC retention behavior and aqueous/organic partition characteristics. For comparison, structurally related Boc-protected alanine derivatives lacking the isopropyl amide terminus exhibit different LogP values: Boc-Ala-NMe(OMe) (Weinreb amide analog, CAS 87694-49-3) has a molecular formula C10H20N2O4 and predicted LogP of approximately 0.8-1.0, while the free acid Boc-Ala-OH has LogP ~0.8 . The higher predicted LogP (1.5) of the N-isopropyl amide derivative indicates greater lipophilicity, which translates to longer retention on C18 reversed-phase columns and reduced aqueous solubility relative to more polar analogs.

Chromatography Method Development Drug Discovery

Recommended Research and Industrial Application Scenarios for N-Isopropyl 2-(boc-amino)propanamide


Solid-Phase Peptide Synthesis (SPPS) with Orthogonal Boc/Fmoc Protection Strategy

The Boc group of N-Isopropyl 2-(boc-amino)propanamide is stable under basic conditions used for Fmoc deprotection (20% piperidine in DMF), enabling its use as a side-chain protected building block in Fmoc-SPPS workflows [1]. The N-isopropyl amide terminus provides a non-ionizable C-terminal cap that enhances peptide lipophilicity and membrane permeability in peptidomimetic designs. The 98% purity specification from suppliers including Sigma-Aldrich and Leyan ensures minimal side reactions during automated SPPS cycles .

Racemic or Achiral Intermediate in Process Chemistry and Medicinal Chemistry SAR Studies

The undefined stereocenter (racemic mixture) of N-Isopropyl 2-(boc-amino)propanamide makes it suitable for applications where stereochemical purity is unnecessary or where the chiral center will be racemized or eliminated in subsequent synthetic steps . This includes the synthesis of achiral amide-linked scaffolds, preparation of analytical reference standards for impurity profiling, and preliminary structure-activity relationship (SAR) studies where enantiopure building blocks would add unnecessary cost. The cost advantage relative to enantiopure Boc-alanine amides supports larger-scale exploratory chemistry.

Reverse-Phase HPLC Method Development and Analytical Reference Standard Preparation

The predicted XLogP3 of 1.5 and TPSA of 67.4 Ų provide reliable estimates for reversed-phase chromatographic retention on C18 columns under standard acetonitrile/water gradient conditions . These parameters facilitate method development for reaction monitoring and purity assessment. The compound is also cataloged as a reference standard (莱耀标准品网 Cat. No. I824353), supporting its utility in analytical quality control applications . The 98% commercial purity grade makes it directly usable as a calibration standard without further purification.

Amide Bond Formation and Transamidation Methodology Development

The secondary amide structure of N-Isopropyl 2-(boc-amino)propanamide serves as a model substrate for developing transamidation methodologies. The Boc-activation strategy for secondary amides enables chemoselective N-C bond cleavage under mild, metal-free conditions [2]. This compound class has been employed in nickel-catalyzed transamidation studies of aliphatic amide derivatives, providing a platform for evaluating new synthetic methodologies applicable to peptide modification and late-stage functionalization [3].

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